molecular formula C10H11NO B13654923 (1R)-1-(1-benzofuran-2-yl)ethan-1-amine

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine

Cat. No.: B13654923
M. Wt: 161.20 g/mol
InChI Key: KJCGVGWCEJJQSW-SSDOTTSWSA-N
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Description

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine is a chiral amine compound featuring a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(1-benzofuran-2-yl)ethan-1-amine typically involves the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and acyl chlorides.

    Chiral Amine Introduction: The introduction of the chiral amine group can be achieved through asymmetric synthesis or chiral resolution techniques. Common methods include reductive amination of benzofuran derivatives using chiral catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1R)-1-(1-benzofuran-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzofuran moiety can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(1-benzofuran-2-yl)ethan-1-amine: The enantiomer of the compound with different chiral properties.

    2-phenylethylamine: A structurally similar compound with a phenyl group instead of a benzofuran ring.

    Benzofuran-2-carboxylic acid: A compound with a carboxylic acid group instead of an amine.

Uniqueness

(1R)-1-(1-benzofuran-2-yl)ethan-1-amine is unique due to its chiral nature and the presence of the benzofuran ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(1R)-1-(1-benzofuran-2-yl)ethanamine

InChI

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m1/s1

InChI Key

KJCGVGWCEJJQSW-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC2=CC=CC=C2O1)N

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N

Origin of Product

United States

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